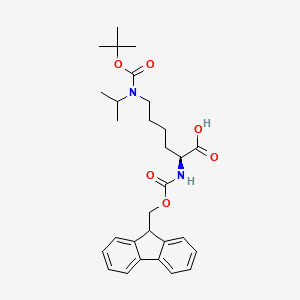

Fmoc-Lys(ipr,Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFCMICCJNLBC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679801 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201003-48-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(ipr,Boc)-OH: Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(ipr,Boc)-OH, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protecting group strategy on the lysine side chain offers researchers precise control during the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, intended for scientists and professionals in the field of drug development and peptide chemistry.

Core Chemical and Physical Properties

This compound is a white to off-white powder utilized in Fmoc-based solid-phase peptide synthesis.[1] The presence of the temporary Nα-Fmoc protecting group and the permanent Nε-Boc and Nε-isopropyl groups dictates its solubility, stability, and reaction characteristics. While some physical properties like a specific melting point are not consistently reported in publicly available literature, a summary of its key chemical and physical characteristics is presented below.

| Property | Value | Reference(s) |

| Chemical Name | N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N6-isopropyl-L-lysine | [2][3] |

| Synonyms | Fmoc-L-Lys(Boc, iPr)-OH, N-Fmoc-N'-Boc-N'-isopropyl-L-lysine | [4] |

| CAS Number | 201003-48-7 | [2][4] |

| Molecular Formula | C29H38N2O6 | [4][5] |

| Molecular Weight | 510.62 g/mol | [4][5] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [6] |

| Predicted Boiling Point | 677.1 ± 55.0 °C at 760 mmHg | [7][8] |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [5] |

| Predicted Refractive Index | 1.558 | [5][7] |

Note: Some physical properties are predicted values from chemical software and may differ from experimental values. For lot-specific data, consulting the Certificate of Analysis from the supplier is recommended.

Stability Profile

The utility of this compound in peptide synthesis is defined by the orthogonal stability of its protecting groups.

-

Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the cornerstone of its application in SPPS. It is stable under acidic conditions but is readily cleaved by secondary amines, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid in the sequence.

-

Boc and Isopropyl Groups (Nε-protection): The tert-butyloxycarbonyl (Boc) and isopropyl (iPr) groups on the lysine side chain are stable to the mildly basic conditions used for Fmoc removal. This ensures the side chain remains protected throughout the peptide elongation process, preventing unwanted side reactions. The Boc group is efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. The isopropyl group is stable under these conditions, leading to the incorporation of an N-isopropyl-lysine residue in the final peptide.

Experimental Protocols

Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide chain, a critical step before the coupling of the subsequent amino acid.

Materials:

-

Fmoc-peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM) (optional, for washing)

Procedure:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate gently for 3-5 minutes.

-

Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct. A final wash with DCM can also be performed.

-

Confirmation (Optional): A small sample of the resin can be tested with a ninhydrin solution to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.

Final Cleavage and Side-Chain Deprotection

This protocol outlines the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the Boc protecting group from the lysine side chain.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry it thoroughly under a vacuum.

-

Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the dried resin in a reaction vessel. The volume should be sufficient to cover the resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

-

Drying: Dry the final peptide pellet under a vacuum. The resulting peptide will have a free N-terminus and the lysine residue will be modified with an isopropyl group on its side-chain amine.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the protecting groups in this compound chemistry.

Figure 1: Experimental workflow for the incorporation and deprotection of this compound in SPPS.

Figure 2: Logical relationship of protecting groups on this compound and their selective removal.

References

- 1. FMOC-LYS(BOC)(ISOPROPYL)-OH | 201003-48-7 [chemicalbook.com]

- 2. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 3. peptide.com [peptide.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

Protecting the Versatile Amine: A Technical Guide to Isopropyl and Boc Groups in Lysine Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The amino acid lysine, with its primary amine on the ε-carbon of its side chain, presents both a valuable site for chemical modification and a significant challenge in preventing unwanted side reactions. This technical guide provides an in-depth exploration of two key strategies for managing lysine's reactivity: the use of the well-established tert-butyloxycarbonyl (Boc) protecting group and the application of the isopropyl group. We will delve into the purpose, chemical basis, and practical application of these groups, offering detailed experimental protocols and comparative data to inform strategic decisions in the laboratory.

The Fundamental Role of Protecting Groups in Lysine Chemistry

Lysine possesses two primary amino groups: the α-amino group, which participates in peptide bond formation, and the highly nucleophilic ε-amino group of the side chain.[1] During peptide synthesis, it is crucial to temporarily block the ε-amino group to prevent it from reacting with activated carboxyl groups of incoming amino acids, which would lead to the formation of branched peptides and other impurities.[2] This temporary blockage is achieved through the use of protecting groups.

An ideal protecting group strategy, known as an "orthogonal" strategy, allows for the selective removal of one type of protecting group in the presence of others under distinct chemical conditions.[3][4] This enables the precise, stepwise assembly of the peptide chain and the specific modification of amino acid side chains.

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the ε-amino group of lysine in solid-phase peptide synthesis (SPPS).[5] Its popularity stems from its role in the highly effective Fmoc/tBu orthogonal protection strategy.

Purpose and Chemical Properties

The primary purpose of the Boc group on the lysine side chain is to render the ε-amino group unreactive during peptide chain elongation.[6] The Boc group is stable under the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which temporarily protects the α-amino group of the growing peptide chain.[4] However, the Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), a process that is typically performed at the end of the synthesis, often concurrently with the cleavage of the peptide from the solid support resin.[7][8]

Orthogonal Deprotection Strategy

The orthogonality of the Fmoc and Boc protecting groups is the cornerstone of modern SPPS. This strategy allows for the iterative deprotection of the α-amino group and coupling of the next amino acid without affecting the Boc-protected lysine side chains.

Experimental Protocols

Protocol 2.3.1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine

A common method for the synthesis of Fmoc-Lys(Boc)-OH involves the selective protection of the ε-amino group of lysine followed by the protection of the α-amino group.[9]

-

Preparation of Nε-Boc-L-lysine:

-

Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O in a suitable organic solvent (e.g., acetone).

-

Stir the reaction mixture for several hours at room temperature.

-

Acidify the solution to precipitate the Nε-Boc-L-lysine, which can be isolated by filtration.

-

-

Nα-Fmoc Protection:

-

Dissolve the Nε-Boc-L-lysine in an aqueous solution of sodium carbonate.

-

Add a solution of 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in acetone.

-

Stir the reaction mixture for several hours.

-

Acidify the solution to precipitate Nα-Fmoc-Nε-Boc-L-lysine, which is then filtered, washed, and dried.

-

Protocol 2.3.2: Deprotection of the Boc Group from Lysine in SPPS

This protocol outlines the final cleavage and deprotection step in Fmoc-SPPS.

-

Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM).

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.[7]

-

Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The Isopropyl Group: An Alternative Approach to Amine Modification

The use of an isopropyl group to modify the ε-amino group of lysine is a less common but valuable strategy, particularly in the context of creating specific molecular architectures and in drug development. Unlike the Boc group, which is typically used for temporary protection, the isopropyl group often serves as a permanent modification or requires specific, non-standard conditions for removal.

Purpose and Introduction via Reductive Amination

The isopropyl group is introduced to the ε-amino group of lysine via a chemical reaction known as reductive amination (or reductive alkylation).[10] This reaction involves the formation of an imine intermediate between the primary amine and acetone, which is then reduced to a stable secondary amine.[3]

The introduction of an isopropyl group can enhance the stability and solubility of peptides and proteins.[6] It can also be used to create specific structural features in drug candidates and for bioconjugation applications.[11]

Stability and Deprotection Considerations

The N-isopropyl group forms a stable secondary amine. Cleavage of this C-N bond typically requires harsh chemical conditions that are not compatible with standard SPPS deprotection strategies. Therefore, in many applications, the isopropyl group is considered a permanent modification. The lack of a mild and selective deprotection method for the Nε-isopropyl group means it is not used as a temporary protecting group in an orthogonal scheme in the same way as Boc or Fmoc.

Experimental Protocol

Protocol 3.3.1: Reductive Isopropylation of a Lysine-Containing Peptide

This protocol is adapted from a general procedure for the reductive alkylation of proteins.[3]

-

Buffer Preparation: Prepare a buffer solution at approximately pH 7.5 that does not contain any free amino groups (e.g., HEPES buffer).

-

Reaction Setup:

-

Dissolve the lysine-containing peptide in the buffer at a concentration of 1-10 mg/mL.

-

Cool the solution to 4°C.

-

-

Reductive Isopropylation:

-

Prepare a fresh 1.0 M solution of dimethylamine borane complex.

-

Add 20 µL of the dimethylamine borane complex solution per 1.0 mL of the peptide solution.

-

Immediately add 40 µL of 1.0 M acetone.

-

Incubate the mixture at 4°C for 2 hours.

-

Repeat the addition of dimethylamine borane complex and acetone and incubate for another 2 hours.

-

-

Quenching and Purification:

-

The reaction can be quenched by the addition of an excess of a primary amine, followed by dialysis or size-exclusion chromatography to remove excess reagents.

-

Comparative Analysis and Data Summary

The choice between a Boc protecting group and an isopropyl modification depends entirely on the synthetic goal.

| Feature | Boc Protecting Group | Isopropyl Group |

| Primary Purpose | Temporary protection of the ε-amino group | Permanent or semi-permanent modification |

| Introduction | Reaction with (Boc)₂O | Reductive amination with acetone |

| Deprotection | Strong acid (e.g., 95% TFA) | Generally stable; no standard mild deprotection |

| Orthogonality | Orthogonal to Fmoc (base-labile) | Not typically used in orthogonal schemes |

| Application | Routine solid-phase peptide synthesis | Drug modification, bioconjugation, solubility enhancement |

Physicochemical Properties of Modified Lysine Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) |

| Nα-Boc-Nε-isopropyl-L-lysine | C₁₄H₂₈N₂O₄ | 288.38 |

| Nα-Fmoc-Nε-Boc-L-lysine | C₂₉H₃₈N₂O₆ | 510.62 |

| Nε-isopropyl-L-lysine | C₉H₂₀N₂O₂ | 188.27 |

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis and modification of peptides and proteins. The Boc group remains an indispensable tool for the temporary protection of the lysine side chain, enabling the elegant and efficient Fmoc/tBu orthogonal strategy for peptide synthesis. In contrast, the isopropyl group, introduced via reductive amination, offers a means to create stable, modified lysine residues with altered physicochemical properties, which can be highly advantageous in drug development and materials science. Understanding the distinct purposes, chemical principles, and practical protocols for applying these groups empowers researchers to make informed decisions and achieve their desired molecular designs with precision and control.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. biosynth.com [biosynth.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemimpex.com [chemimpex.com]

Orthogonal protection strategy in peptide synthesis.

An In-depth Technical Guide to the Orthogonal Protection Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise assembly of amino acids to form peptides is a fundamental process in biochemical research and drug development. The orthogonal protection strategy is a cornerstone of modern peptide synthesis, enabling the construction of complex peptide structures with high fidelity by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the core principles of orthogonality, details the most prevalent protection schemes, presents available quantitative data for comparison, and furnishes detailed experimental protocols for key methodologies.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1][2] This principle is paramount for the stepwise elongation of the peptide chain and for introducing post-translational modifications or complex architectures such as cyclization and branching.[1]

A typical peptide synthesis strategy involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

"Permanent" side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[3]

-

Semi-permanent side-chain protecting groups: These are used for specific on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.

Major Orthogonal Protection Schemes

Two primary strategies dominate the landscape of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu Strategy

This is the most widely used strategy in modern peptide synthesis. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[4] The key advantage of this strategy is its full orthogonality; the Fmoc group is removed by a base (e.g., piperidine), while the tBu-based groups are cleaved by a strong acid (e.g., trifluoroacetic acid - TFA).[4][5] This allows for milder overall reaction conditions compared to the Boc/Bzl strategy, making it suitable for the synthesis of peptides containing sensitive residues.[4][5]

The Boc/Bzl Strategy

This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[4] The removal of both types of protecting groups relies on acidic conditions of varying strengths. The Boc group is removed with a moderate acid like TFA, while the Bzl-based groups require a very strong acid, such as hydrogen fluoride (HF), for cleavage.[4] This lack of true orthogonality is sometimes referred to as a "quasi-orthogonal" system.[6] Despite the harsh final cleavage conditions, the Boc/Bzl strategy can be advantageous for synthesizing long or hydrophobic peptides that are prone to aggregation.[5]

Quantitative Data Presentation

While direct, side-by-side quantitative comparisons for the synthesis of the same peptide using different orthogonal strategies are not always abundant in the literature, the following tables summarize available data and general performance metrics.

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) | [4] |

| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | [4] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) | [7] |

| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF, TFMSA) | [4] |

| Orthogonality | Fully orthogonal | Quasi-orthogonal | [4][7] |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides. | Effective for synthesizing long or hydrophobic peptides prone to aggregation. | [4][5] |

| Disadvantages | Potential for aggregation in some sequences. | Harsh final cleavage can degrade sensitive peptides; requires specialized equipment. | [4] |

Table 2: Common Orthogonal Protecting Groups for Side-Chain Modification

| Protecting Group | Protected Functionality | Cleavage Conditions | Stable To |

| Alloc (Allyloxycarbonyl) | Amine (e.g., Lys) | Pd(PPh₃)₄ / Phenylsilane in DCM | Acid, Base |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (e.g., Lys) | 2% Hydrazine in DMF | Acid, Base |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine (e.g., Lys) | 2% Hydrazine in DMF | Acid, Base |

| Mmt (4-Methoxytrityl) | Amine, Thiol, Hydroxyl | 1-2% TFA in DCM | Base, Pd(0) |

| Trt (Trityl) | Thiol, Amide, Imidazole | 1-5% TFA in DCM or 95% TFA | Base, Pd(0) |

| OAll (Allyl ester) | Carboxyl (e.g., Asp, Glu) | Pd(PPh₃)₄ / Phenylsilane in DCM | Acid, Base |

| Dmab (4-((N-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-N-methylamino)methyl)benzoyl) | Carboxyl (e.g., Asp, Glu) | 2% Hydrazine in DMF | Acid, Base, Pd(0) |

Experimental Protocols

The following are detailed protocols for key experiments in peptide synthesis utilizing orthogonal protection strategies.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain and wash the resin extensively with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4.9 equivalents) in DMF.

-

Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Selective Deprotection of Lys(Alloc) and On-Resin Cyclization

This protocol describes the selective removal of an Alloc group from a lysine side chain and subsequent on-resin side-chain to side-chain lactam bridge formation with a glutamic acid residue.

-

Linear Peptide Synthesis: Synthesize the linear peptide on the resin using the standard Fmoc-SPPS protocol, incorporating Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH at the desired positions.

-

Resin Preparation: After assembly of the linear peptide, wash the resin thoroughly with DCM.

-

Alloc and OAll Deprotection:

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.

-

Add this solution to the resin and agitate for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Repeat this step once.

-

Wash the resin with DCM (5x), 0.5% DIEA in DMF (3x), and DMF (5x) to remove the palladium catalyst.

-

-

On-Resin Cyclization:

-

Add a coupling reagent (e.g., PyBOP, 5 equivalents) and a base (e.g., DIEA, 10 equivalents) in DMF to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups.

Conclusion

The orthogonal protection strategy is an indispensable tool in modern peptide chemistry, providing the precision required to synthesize complex and modified peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies, along with the selection of semi-permanent protecting groups for specific modifications, depends on the target peptide's sequence, complexity, and the desired final product. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to design and execute successful peptide synthesis campaigns for a wide range of applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot" by Alexander M. Babel [bearworks.missouristate.edu]

- 7. benchchem.com [benchchem.com]

Technical Guide: Fmoc-Lys(ipr,Boc)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Fmoc-N-ε-isopropyl-N-ε-tert-butoxycarbonyl-L-lysine, commonly referred to as Fmoc-Lys(ipr,Boc)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of N-alkylated lysine residues into complex peptide structures. Its application is notable in the synthesis of pharmaceutical peptides, such as the GnRH antagonist Degarelix.

Core Data and Properties

Quantitative data for this compound are summarized below, providing essential information for its use in a laboratory setting.

| Property | Value | References |

| CAS Number | 201003-48-7 | [1] |

| Molecular Weight | 510.62 g/mol | |

| Molecular Formula | C₂₉H₃₈N₂O₆ | |

| Appearance | White to off-white powder | [2] |

| Storage Temperature | 2-8°C | |

| Predicted Boiling Point | 677.1 ± 55.0 °C | [3] |

| Predicted Density | 1.172 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.88 ± 0.21 | [3] |

Application in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce an N-isopropyl-lysine residue. The Fmoc group on the alpha-amine provides temporary protection and is removed under mild basic conditions in each cycle of peptide elongation. The Boc group, in conjunction with the isopropyl group on the epsilon-amine, offers stable, orthogonal protection that is resistant to the basic conditions used for Fmoc removal and is typically cleaved at the final stage with strong acids like trifluoroacetic acid (TFA).[4]

This derivative is a key component in the synthesis of Degarelix, a GnRH antagonist used in the treatment of prostate cancer. The synthesis of such complex peptides requires high-purity reagents and optimized protocols to avoid side reactions.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual Fmoc-SPPS, which can be adapted for the incorporation of this compound. The protocol outlines the key steps in a single cycle of amino acid addition.

Materials and Reagents:

-

Fmoc-protected amino acids (including this compound)

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Coupling reagents: e.g., HCTU, HATU, or HBTU

-

Activation base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Anhydrous diethyl ether

Protocol Steps:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 1 hour. For some resins like 2-chlorotrityl chloride, swelling is done in DCM.[5]

-

After swelling, drain the solvent.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for an initial 3-5 minutes, drain, and add a fresh portion of the deprotection solution.

-

Continue agitation for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and a near-equivalent amount of the coupling reagent (e.g., HCTU) in DMF.

-

Add 5-10 equivalents of the activation base (e.g., DIEA) to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin test can be performed.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from the lysine derivative).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide, wash with cold ether, and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathways

This compound is a synthetic amino acid derivative used exclusively for chemical synthesis. As such, it is not involved in biological signaling pathways. Its role is confined to the in vitro construction of peptide molecules, which may then be used in biological or therapeutic contexts to interact with signaling pathways.

References

Solubility Profile of Fmoc-Lys(ipr,Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(ipr,Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for efficient peptide coupling, ensuring complete reactions and minimizing the formation of deletion sequences, thereby enhancing the purity and yield of the final peptide product. Due to the limited availability of extensive quantitative solubility data for this compound, this guide also includes data for the closely related and structurally similar compound, Fmoc-Lys(Boc)-OH, to provide a broader understanding of its solubility characteristics in common organic solvents.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and Fmoc-Lys(Boc)-OH in various solvents. This data is essential for selecting appropriate solvent systems for stock solution preparation and coupling reactions in peptide synthesis.

| Compound | Solvent | Solubility | Temperature | Notes |

| This compound | Dimethylformamide (DMF) | > 255 mg/mL | Not Specified | Based on a report of 1 mmole being "clearly soluble" in 2 mL of DMF.[1] |

| Fmoc-Lys(Boc)-OH | Dimethyl sulfoxide (DMSO) | ≥ 100.8 mg/mL | Not Specified | |

| Fmoc-Lys(Boc)-OH | Dimethyl sulfoxide (DMSO) | 100 mg/mL (213.43 mM) | Not Specified | Ultrasonic assistance may be required.[2] |

| Fmoc-Lys(Boc)-OH | Ethanol (EtOH) | ≥ 51 mg/mL | Not Specified | |

| Fmoc-Lys(Boc)-OH | Water | ≥ 4.69 mg/mL | Not Specified | |

| Fmoc-Lys(Boc)-OH | Chloroform | Soluble | Not Specified | Qualitative data. |

| Fmoc-Lys(Boc)-OH | Dichloromethane (DCM) | Soluble | Not Specified | Qualitative data. |

| Fmoc-Lys(Boc)-OH | Ethyl Acetate | Soluble | Not Specified | Qualitative data. |

| Fmoc-Lys(Boc)-OH | Acetone | Soluble | Not Specified | Qualitative data. |

General Observations:

Fmoc-protected amino acids, including this compound and its analogs, generally exhibit good solubility in polar aprotic solvents such as DMF and DMSO.[3] This makes these solvents highly suitable for solid-phase peptide synthesis. The solubility in less polar solvents like DCM can be limited for some Fmoc-amino acids.

Experimental Protocols: Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM, NMP, THF, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath or heating block for temperature control

-

Filtration device (e.g., syringe filter with a compatible membrane, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add a pre-weighed excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for an initial period (e.g., 1-2 minutes).

-

Place the vials on a magnetic stirrer or in a shaking incubator at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (the same solvent used for the solubility test is often appropriate).

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization: Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

Introduction to Fmoc solid-phase peptide synthesis (SPPS).

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. Among the various strategies, Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS is the most widely adopted methodology due to its mild reaction conditions and suitability for automation.[1] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc SPPS. The synthesis is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3]

The Fmoc/tBu (tert-butyl) strategy utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the side chains.[4] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step.[4]

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process involving several key steps performed on a solid support. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5] The solid support, typically a resin such as polystyrene, provides a stable anchor for the growing peptide chain and allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[6]

The fundamental steps in each cycle of peptide chain elongation are:

-

Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed N-terminal amine on the peptide chain to form a peptide bond.[5]

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[2]

The Fmoc SPPS Workflow

The overall workflow of Fmoc SPPS can be visualized as a series of sequential and repeated steps, starting with the preparation of the resin and culminating in the purification of the final peptide product.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Molecular Disguise: A Technical Guide to Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of organic synthesis, where molecules are meticulously assembled atom by atom, the ability to control reactivity is paramount. Complex molecules, particularly those with pharmaceutical potential, are often adorned with a multitude of functional groups, each with its own inherent reactivity. To choreograph the desired sequence of reactions, chemists employ a powerful strategy: the use of protecting groups. These molecular masks temporarily shield specific functional groups from unwanted transformations, allowing for selective reactions to occur elsewhere in the molecule. This in-depth technical guide explores the core principles of protecting groups, their strategic application in the synthesis of complex molecules and drug development, and provides detailed experimental protocols for their use.

Core Principles of Protecting Group Strategy

The concept of a protecting group revolves around the temporary and reversible modification of a functional group.[1] An ideal protecting group strategy adheres to several key principles:

-

Selective Installation: The protecting group must be introduced onto the desired functional group chemoselectively, in high yield, and under mild conditions that do not affect other parts of the molecule.[2]

-

Stability: The protected group must be robust and stable to the reaction conditions of subsequent synthetic steps.[2]

-

Selective Removal (Deprotection): The protecting group must be removable in high yield under specific and mild conditions that do not compromise the integrity of the newly synthesized molecule.[2]

-

Orthogonality: In complex syntheses involving multiple protecting groups, each group should be removable under a unique set of conditions, without affecting the others. This principle of "orthogonal protection" is a cornerstone of modern synthetic chemistry, particularly in fields like peptide and oligonucleotide synthesis.[3]

The general workflow of a protecting group strategy is a three-act play: protection, reaction, and deprotection.

Common Protecting Groups and Their Applications

The choice of a protecting group is dictated by the nature of the functional group to be protected and the reaction conditions to be employed in subsequent steps. Below are some of the most common protecting groups for various functional groups.

Alcohols and Phenols

The hydroxyl group is one of the most frequently protected functionalities in organic synthesis. Silyl ethers are a versatile class of protecting groups for alcohols due to their ease of formation, stability, and selective removal.[4]

| Protecting Group | Abbreviation | Common Protection Reagents | Key Deprotection Conditions | Relative Acid Stability |

| Trimethylsilyl | TMS | TMSCl, HMDS | Very mild acid (e.g., K₂CO₃ in MeOH) | 1 |

| Triethylsilyl | TES | TESCl | Mild acid (e.g., AcOH in THF/H₂O) | 64 |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSTf | Stronger acid (e.g., TFA); Fluoride sources (e.g., TBAF) | 20,000 |

| Triisopropylsilyl | TIPS | TIPSCl, TIPSTf | Strong acid; Fluoride sources (longer reaction times) | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very strong acid; Fluoride sources | 5,000,000 |

Data sourced from multiple references.[5][6]

Amines

The nucleophilic nature of amines often necessitates their protection. Carbamates are the most widely used protecting groups for amines.[1]

| Protecting Group | Abbreviation | Common Protection Reagents | Key Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-ON | Strong acid (e.g., TFA, HCl in dioxane) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% piperidine in DMF) |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C) |

Carbonyls (Aldehydes and Ketones)

Carbonyl groups are typically protected as acetals or ketals, which are stable to basic and nucleophilic conditions.[7]

| Protecting Group | Type | Common Protection Reagents | Key Deprotection Conditions |

| Dimethyl acetal/ketal | Acyclic | Methanol, acid catalyst | Aqueous acid |

| 1,3-Dioxolane | Cyclic | Ethylene glycol, acid catalyst | Aqueous acid |

| 1,3-Dithiane | Thioacetal | 1,3-Propanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂), oxidative conditions |

Carboxylic Acids

Carboxylic acids are often protected as esters to mask their acidic proton and prevent their reaction with nucleophiles.

| Protecting Group | Type | Common Protection Reagents | Key Deprotection Conditions |

| Methyl ester | Alkyl ester | Methanol, acid catalyst | Saponification (e.g., NaOH, H₂O) or strong acid |

| tert-Butyl ester | Alkyl ester | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |

| Benzyl ester | Benzyl ester | Benzyl alcohol, acid catalyst | Catalytic hydrogenolysis (H₂, Pd/C) |

Experimental Protocols

Protection of a Primary Amine with Boc Anhydride

Objective: To protect a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq.) (optional, for amine salts)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If starting with an amine salt, add the base and stir for 10 minutes.

-

Add Boc₂O to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If using a water-miscible solvent like THF, remove the solvent under reduced pressure and redissolve the residue in an organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

Purify the product by flash column chromatography if necessary.

Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from an amine using TFA.

Materials:

-

Boc-protected amine (1.0 mmol)

-

Dichloromethane (DCM) (5 mL)

-

Trifluoroacetic acid (TFA) (1-5 mL, typically 20-50% v/v in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

-

Further purification may be required depending on the nature of the amine.

The Logic of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a prime example of the power of orthogonal protecting group strategies. The most common approach, Fmoc/tBu chemistry, relies on the differential lability of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile).

Protecting Groups in Drug Development

The strategic use of protecting groups is indispensable in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, in the total synthesis of the anticancer drug Taxol®, numerous hydroxyl groups with varying reactivities must be selectively protected and deprotected throughout the lengthy synthetic sequence.

Furthermore, protecting group chemistry is the foundation of prodrug design .[8] In this approach, a pharmacologically active compound is temporarily masked with a protecting group to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This "prodrug" is inactive until the protecting group is cleaved in vivo, often by enzymatic action, to release the active drug at the target site.[8]

Photolabile protecting groups (PPGs) represent an exciting frontier in targeted drug delivery.[9][10] These groups can be cleaved by light of a specific wavelength, allowing for precise spatial and temporal control over drug release.[9][10] This "photocaging" strategy holds immense promise for minimizing off-target effects and enhancing the therapeutic efficacy of potent drugs.[11]

Conclusion

Protecting groups are not merely a synthetic convenience but a fundamental tool that enables the construction of complex molecular architectures with precision and control. From the synthesis of intricate natural products to the development of sophisticated drug delivery systems, the principles of protecting group strategy are woven into the fabric of modern organic chemistry. A deep understanding of the stability, reactivity, and orthogonality of various protecting groups is essential for any researcher, scientist, or drug development professional seeking to push the boundaries of molecular innovation. As the demand for more complex and targeted therapeutics grows, the art and science of molecular disguise will undoubtedly continue to play a central role in shaping the future of medicine.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 8. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-Lys(ipr,Boc)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Lys(ipr,Boc)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application, empowering researchers in drug discovery and development.

Core Properties and Supplier Information

This compound, with the systematic name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine.[1] It is specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1] The Fmoc group on the alpha-amino position provides temporary protection and is labile to basic conditions, while the Boc group on the epsilon-amino group of the lysine side chain is acid-labile.[2] This orthogonal protection scheme allows for the selective deprotection and modification of the lysine residue, a critical feature in the synthesis of complex peptides and peptidomimetics.

Below is a summary of the key quantitative data for this compound and a list of notable suppliers.

Table 1: Quantitative Data for this compound

| Property | Value | References |

| CAS Number | 201003-48-7 | [1][3][4][5][6][7] |

| Molecular Formula | C₂₉H₃₈N₂O₆ | [4][6] |

| Molecular Weight | 510.62 g/mol | [1][5] |

| Appearance | White powder | [1][5] |

| Purity | ≥98% (HPLC) | [8] |

| Storage Temperature | 2-8°C | [1][5] |

Table 2: Prominent Manufacturers and Suppliers

| Supplier | Noteworthy Information |

| Sigma-Aldrich (Novabiochem) | A well-established supplier providing the product under the Novabiochem® brand, with detailed online specifications.[1][5] |

| ChemicalBook | An online platform listing multiple suppliers from various countries, offering a range of purities and package sizes.[8] |

| MedChemExpress | A supplier of bioactive molecules for research, offering this compound for research purposes.[9][10] |

| ApiSyn Healthcare Pvt. Ltd. | An Indian-based company that lists the product as under development, with lab samples available.[3] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | A Chinese manufacturer and supplier of bulk specialty chemicals.[11] |

| Santa Cruz Biotechnology | A supplier of biochemicals for research, providing the product with its CAS number and molecular formula.[4][6] |

| ChemPep Inc. | A supplier specializing in peptides and related products, offering this compound for research and development.[12] |

| AAPPTEC | A provider of peptide synthesis products and services.[7] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. The following is a detailed, generalized protocol for its incorporation into a peptide chain.

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Step-by-Step Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating this compound.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3][11]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (typically 2-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

-

Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Key Chemical Transformations: Deprotection Mechanisms

The strategic use of orthogonal protecting groups is fundamental to the utility of this compound. The following diagrams illustrate the deprotection mechanisms for the Fmoc and Boc groups.

References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. genscript.com [genscript.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound Novabiochem® | 201003-48-7 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Lys(ipr,Boc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(ipr,Boc)-OH is a specialty amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). This reagent is particularly valuable for the incorporation of N-δ-isopropyl-lysine (Lys(ipr)) residues into peptide sequences. The orthogonal protecting group strategy, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain ε-amino function, allows for precise and controlled peptide chain elongation. This document provides detailed protocols and application notes for the effective use of this compound in SPPS. A notable application of this derivative is in the synthesis of the Gonadotropin-Releasing Hormone (GnRH) antagonist, Degarelix.[1]

Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-Nε-isopropyl-L-lysine |

| Molecular Formula | C₂₉H₃₈N₂O₆[1] |

| Molecular Weight | 510.62 g/mol [1][2] |

| CAS Number | 201003-48-7[1][2][3] |

| Appearance | White to off-white powder[4] |

| Storage | 2-8°C[1] |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via Fmoc-based SPPS is illustrated below. This process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are detailed protocols for the key steps in SPPS using this compound. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Fmoc Deprotection

This procedure describes the removal of the N-terminal Fmoc group from the resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-7 minutes at room temperature.[5]

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

-

(Optional) Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[6]

Protocol 2: Coupling of this compound

This section provides two common methods for the activation and coupling of this compound to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Suspend the deprotected peptide-resin in DCM or a DCM/DMF mixture.

-

In a separate vial, dissolve this compound (1.5-3.0 equivalents relative to resin loading) and HOBt (1.5-3.0 equivalents) in DMF.[7]

-

Add the amino acid/HOBt solution to the resin suspension.

-

Add DIC (1.5-3.0 equivalents) to the reaction mixture.[7]

-

Agitate the mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress using a ninhydrin (Kaiser) test. If the test is positive after 3 hours, the coupling can be repeated.

-

Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF, DCM, and methanol.

Materials:

-

Deprotected peptide-resin

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

DMF

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vial, dissolve this compound (1.5-3.0 equivalents), HBTU (1.5-3.0 equivalents) in DMF.

-

Add DIPEA or NMM (3.0-6.0 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the coupling reaction with a ninhydrin test.

-

Upon completion, drain the coupling solution and wash the resin thoroughly with DMF.

| Reagent | Equivalents (relative to resin loading) |

| This compound | 1.5 - 3.0 |

| Coupling Agent (DIC or HBTU) | 1.5 - 3.0 |

| Additive (e.g., HOBt) | 1.5 - 3.0 |

| Base (e.g., DIPEA, NMM) | 3.0 - 6.0 |

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group from the lysine residue, as well as other acid-labile side-chain protecting groups.

Materials:

-

Fully assembled peptide-resin (with N-terminal Fmoc group removed)

-

Cleavage Cocktail (e.g., Reagent K or a TFA/TIS/Water mixture)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Cleavage Cocktail Compositions:

| Cocktail Name | Composition (v/v/v) | Primary Application |

| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues like Trp, Met, or Cys.[8] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General-purpose for peptides with various sensitive residues.[8] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides containing arginine protected with sulfonyl groups.[8] |

Procedure:

-

Ensure the N-terminal Fmoc group of the final amino acid has been removed.

-

Thoroughly wash the peptide-resin with DCM and dry it under vacuum.

-

In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried resin. A typical ratio is 10 mL of cocktail per gram of resin.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10-20 times the volume of the TFA solution).[8]

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of GnRH Antagonists

This compound is a key building block in the synthesis of Degarelix, a GnRH antagonist used in the treatment of advanced prostate cancer.[1] Degarelix works by competitively binding to and blocking GnRH receptors in the pituitary gland.[9][10][11] This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production.[9][10][11] The reduction in testosterone levels is crucial for inhibiting the growth of hormone-sensitive prostate cancer.[10]

GnRH Receptor Signaling Pathway and Mechanism of Action of Degarelix

The following diagram illustrates the GnRH signaling pathway and the inhibitory effect of Degarelix.

Caption: GnRH receptor signaling pathway and the antagonistic action of Degarelix.

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing N-δ-isopropyl-lysine. Its orthogonal protecting groups allow for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The detailed methodologies provided in these application notes offer a comprehensive guide for researchers in the successful synthesis of complex peptides for various applications in research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Degarelix - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Incorporation of Fmoc-Lys(ipr,Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(ipr,Boc)-OH, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly those developed for therapeutic applications. This derivative is integral in the production of the Gonadotropin-Releasing Hormone (GnRH) antagonist Degarelix, highlighting its importance in pharmaceutical development.

The dual protecting groups on the ε-amino group of the lysine side chain, the isopropyl (ipr) and tert-butyloxycarbonyl (Boc) groups, offer robust protection during Fmoc-based solid-phase peptide synthesis (SPPS). This protection strategy is designed to be stable throughout the iterative cycles of Fmoc deprotection under mild basic conditions and is efficiently removed during the final acidolytic cleavage of the peptide from the solid support.

These application notes provide a detailed protocol for the successful incorporation of Fmoc-Lys(ipr,Boc)-OH into a peptide sequence using standard Fmoc-SPPS chemistry.

Data Presentation

The following table summarizes the key quantitative parameters associated with the incorporation and deprotection of this compound in a typical SPPS workflow. While specific efficiencies can be sequence-dependent, the data presented reflects generally accepted values for standard Fmoc chemistry.

| Parameter | Condition | Value/Observation | Potential Side Reactions |

| Coupling Efficiency | Standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF | >99% (Typical for Fmoc-amino acids) | Incomplete coupling can lead to deletion sequences. |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Incomplete deprotection can lead to truncated sequences. |

| Side-Chain Protector Stability | 20% Piperidine in DMF | The ipr and Boc groups are stable to repeated treatments with piperidine. | No significant side reactions reported under standard Fmoc deprotection conditions. |

| Final Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 1-3 hours at room temperature | The ipr and Boc groups are cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linkage. Alkylation of sensitive residues (e.g., Trp, Met) can occur if scavengers are omitted. |

Experimental Protocols

Materials

-

This compound

-

Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

-

Other Fmoc-protected amino acids

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)

-

-

Activation Base:

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Fmoc Deprotection Reagent:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

-

Solvents:

-

High-purity DMF

-

Dichloromethane (DCM)

-

-

Washing Solvents:

-

DMF

-

DCM

-

Isopropyl Alcohol (IPA)

-

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water (H₂O)

-

-

Precipitation/Washing Solvent:

-

Cold Diethyl Ether

-

-

Kaiser Test Kit (for monitoring coupling completion)

Protocol for Manual Solid-Phase Peptide Synthesis

This protocol outlines the steps for a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Swell the resin in DMF for at least 30 minutes.

2. N-terminal Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash with IPA (2x) and DCM (3x), followed by a final wash with DMF (3x).

3. Coupling of this compound

-

Method A: HBTU/DIPEA Activation

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution.

-

Vortex the mixture for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Method B: DIC/Oxyma Activation

-

In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and vortex.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

4. Monitoring the Coupling Reaction

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid.

-

If the Kaiser test is positive (blue beads), the coupling reaction is incomplete. The coupling step should be repeated with a fresh solution of activated amino acid.

5. Washing

-